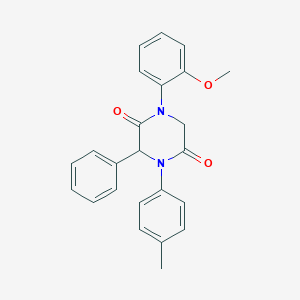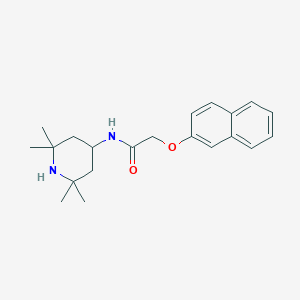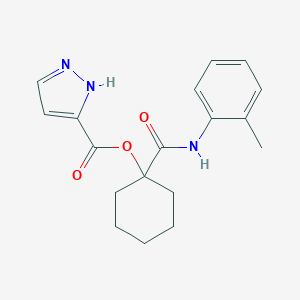
1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione, also known as MPMPD, is a chemical compound that belongs to the class of piperazinedione derivatives. This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione involves its interaction with dopamine receptors in the brain. It has been shown to bind to dopamine D2 receptors and to inhibit the reuptake of dopamine, which increases the concentration of dopamine in the synaptic cleft. This may have implications for the treatment of Parkinson's disease and other neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have biochemical and physiological effects on the brain. It has been shown to increase the concentration of dopamine in the synaptic cleft, which may have implications for the treatment of Parkinson's disease and other neurological disorders. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have affinity for dopamine receptors in the brain. However, there are also limitations to its use in lab experiments. It has not been extensively studied in humans, and its safety and efficacy have not been established.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione. One direction is to study its potential applications in the treatment of Parkinson's disease and other neurological disorders. Another direction is to study its anxiolytic and antidepressant effects in humans. Further research is also needed to establish its safety and efficacy.
Synthesemethoden
The synthesis of 1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione involves the reaction of 2-methoxybenzoyl chloride, 4-methylbenzylamine, and benzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then heated and stirred for several hours, followed by the addition of piperazine. The resulting mixture is then filtered and purified using column chromatography to obtain this compound in high yield.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for dopamine D2 receptors and to inhibit the reuptake of dopamine, which may have implications for the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
Molekularformel |
C24H22N2O3 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-4-(4-methylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H22N2O3/c1-17-12-14-19(15-13-17)26-22(27)16-25(20-10-6-7-11-21(20)29-2)24(28)23(26)18-8-4-3-5-9-18/h3-15,23H,16H2,1-2H3 |
InChI-Schlüssel |
KLJFZXPSMKRCJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)

![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
